molecular formula C10H12N2O3 B1620040 Acetophenone, 4'-carbazoylmethoxy- CAS No. 42018-31-5

Acetophenone, 4'-carbazoylmethoxy-

Cat. No.: B1620040
CAS No.: 42018-31-5
M. Wt: 208.21 g/mol
InChI Key: HPOJJLGCBZTLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 4'-carbazoylmethoxy- is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetophenone, 4'-carbazoylmethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 4'-carbazoylmethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-acetylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(13)8-2-4-9(5-3-8)15-6-10(14)12-11/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOJJLGCBZTLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194828
Record name Acetophenone, 4'-carbazoylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42018-31-5
Record name Acetophenone, 4'-carbazoylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-carbazoylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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